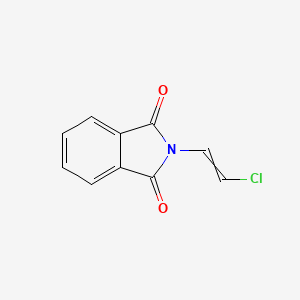
2-Chloro-1-(2,3,4-trimethylphenyl)ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-1-(2,3,4-trimethylphenyl)ethan-1-one is an organic compound with the molecular formula C11H13ClO It is a chlorinated derivative of ethanone, characterized by the presence of a chloro group and a trimethylphenyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1-(2,3,4-trimethylphenyl)ethan-1-one typically involves the chlorination of 1-(2,3,4-trimethylphenyl)ethan-1-one. The reaction is carried out using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents under controlled conditions. The reaction is usually performed in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a moderate level to ensure the selective chlorination of the ethanone group.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems allows for better control over reaction parameters, leading to efficient large-scale production.
化学反应分析
Types of Reactions: 2-Chloro-1-(2,3,4-trimethylphenyl)ethan-1-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted ethanone derivatives.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or ammonia (NH3) in solvents like ethanol or methanol.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid.
Major Products:
Nucleophilic Substitution: Substituted ethanone derivatives.
Reduction: 2-Chloro-1-(2,3,4-trimethylphenyl)ethanol.
Oxidation: 2-Chloro-1-(2,3,4-trimethylphenyl)acetic acid.
科学研究应用
2-Chloro-1-(2,3,4-trimethylphenyl)ethan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
作用机制
The mechanism of action of 2-Chloro-1-(2,3,4-trimethylphenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The chloro group can participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. The trimethylphenyl group provides steric and electronic effects that influence the compound’s reactivity and selectivity. The carbonyl group can undergo reduction or oxidation, further modulating its biological activity.
相似化合物的比较
2-Chloro-1-(2,3,4-trimethylphenyl)ethan-1-one can be compared with other similar compounds, such as:
2-Chloro-1-(2,4,5-trimethylphenyl)ethan-1-one: Similar structure but different substitution pattern on the phenyl ring.
2-Chloro-1-(3,4-dihydroxyphenyl)ethanone: Contains hydroxyl groups instead of methyl groups, leading to different chemical properties and reactivity.
2-Chloro-1-(p-tolyl)ethan-1-one: Contains a single methyl group on the phenyl ring, resulting in different steric and electronic effects.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
属性
CAS 编号 |
211935-08-9 |
|---|---|
分子式 |
C11H13ClO |
分子量 |
196.67 g/mol |
IUPAC 名称 |
2-chloro-1-(2,3,4-trimethylphenyl)ethanone |
InChI |
InChI=1S/C11H13ClO/c1-7-4-5-10(11(13)6-12)9(3)8(7)2/h4-5H,6H2,1-3H3 |
InChI 键 |
PUAHSSFVNBYAMM-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=C(C=C1)C(=O)CCl)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



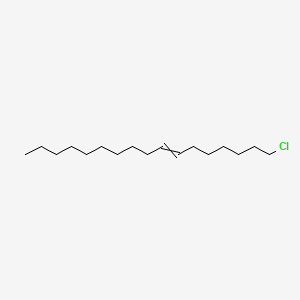
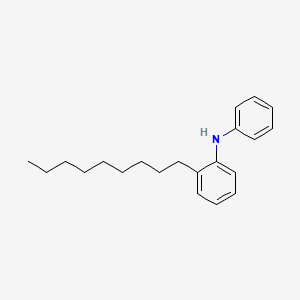
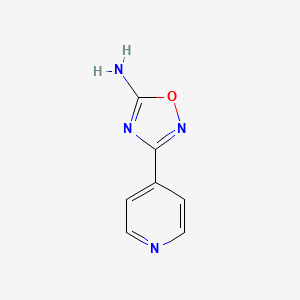

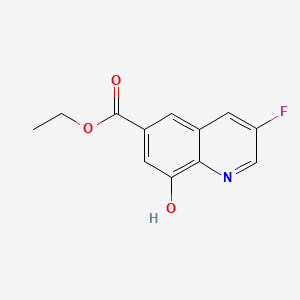
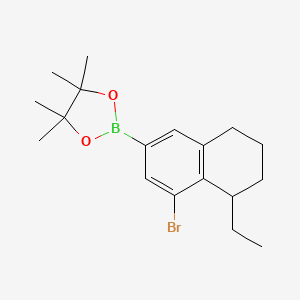
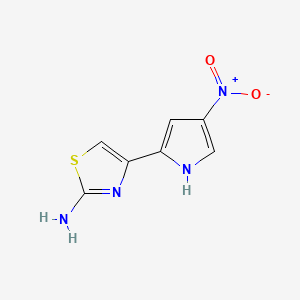

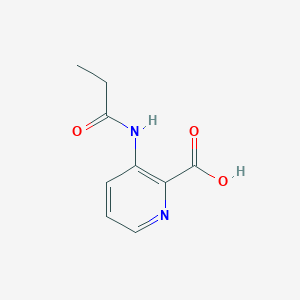
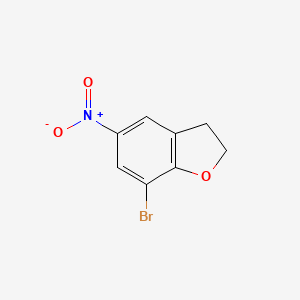
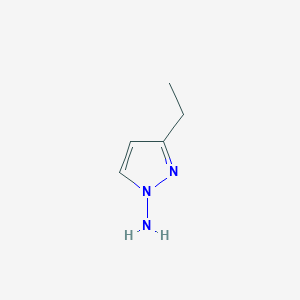
![3-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]pyridine-4-carboxylic acid](/img/structure/B13944854.png)
